(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol
Overview
Description
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, commonly referred to as MBBD, is a compound that has seen increasing use in scientific research due to its unique properties. MBBD is an enantiomer of butanediol, and is used as a chiral building block in many organic syntheses. It is also a versatile compound that has a wide range of applications in scientific research, including biochemical and physiological studies.
Scientific Research Applications
Electrocatalytic Oxidation Applications
Research has shown that compounds like 4-methoxybenzyl alcohol, closely related to (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, can be oxidized electrocatalytically using polypyridyl complexes of ruthenium. This process is significant in aqueous media and involves studying the relationship between the redox potential of the complexes and their reactivity (Navarro, Giovani, & Romero, 1998).
Chiral Building Blocks in Pheromone Enantiosynthesis
The compound plays a role as a chiral building block in pheromone enantiosynthesis. For instance, derivatives of 1,3-butanediol, which include structures similar to (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, have been used in the lipase-mediated resolution to produce compounds for this purpose. This demonstrates its applicability in synthesizing complex chemical structures (Izquierdo et al., 2001).
Biocatalysis in Pharmaceutical Intermediates
The compound is also relevant in biocatalysis, particularly in the production of pharmaceutical intermediates. For example, asymmetric hydrogen-transfer biocatalysis using mutated enzymes has been applied to produce derivatives of 1,3-butanediol, a key component in pharmaceuticals, with high yield and stereoselectivity (Itoh et al., 2007).
Metabolic Engineering for High-Yield Production
Metabolic engineering techniques have been applied to microorganisms like Escherichia coli to improve the production of compounds like (R)-1,3-butanediol, which is closely related to the compound . This approach is aimed at developing sustainable bioprocesses for producing enantiopure compounds from renewable resources, demonstrating the compound's potential in green chemistry and biotechnology (Liu et al., 2021).
Autotrophic Production in Bacteria
Research also focuses on engineering bacteria like Cupriavidus necator for the autotrophic production of compounds like (R)-1,3-butanediol. The process involves utilizing carbon dioxide as a carbon source, highlighting the potential environmental benefits and sustainability of producing such compounds (Gascoyne et al., 2021).
properties
IUPAC Name |
(2R)-4-[(4-methoxyphenyl)methoxy]butane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJTKHDXQBLC-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COCC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659810 | |
Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol | |
CAS RN |
213978-61-1 | |
Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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